molecular formula C7H17INO+ B1222266 O-(2-Iodoethyl)choline CAS No. 76584-53-7

O-(2-Iodoethyl)choline

Cat. No.: B1222266
CAS No.: 76584-53-7
M. Wt: 258.12 g/mol
InChI Key: DHXANSVTUWPTCK-UHFFFAOYSA-N
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Description

O-(2-Iodoethyl)choline is a choline derivative where the hydroxyl group of choline is substituted with a 2-iodoethyl ether moiety. Its structure comprises a quaternary ammonium group (N,N,N-trimethylethanaminium) linked to an ethyl chain terminated by an iodine atom. This modification confers distinct physicochemical properties, including enhanced electrophilicity due to the iodine atom’s polarizability and leaving-group capability in nucleophilic substitution reactions.

Properties

CAS No.

76584-53-7

Molecular Formula

C7H17INO+

Molecular Weight

258.12 g/mol

IUPAC Name

2-(2-iodoethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C7H17INO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1

InChI Key

DHXANSVTUWPTCK-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOCCI

Canonical SMILES

C[N+](C)(C)CCOCCI

Other CAS No.

76584-53-7

Synonyms

(2-iodoethyl)choline ether
O-(2-iodoethyl)choline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Halogenated choline derivatives differ primarily in their halogen substituents, which influence reactivity, stability, and molecular weight. Key compounds for comparison include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent InChIKey
O-(2-Iodoethyl)choline* Not explicitly provided C₇H₁₇INO⁺ ~298.1 (calculated) Iodoethyl N/A
O-(2-Bromoethyl)choline 76584-54-8 C₇H₁₇BrNO⁺ 226.12 Bromoethyl OFPOVMSUOQOURT-UHFFFAOYSA-N
O-(2-Chloroethyl)choline 74886-55-8 C₇H₁₇ClNO⁺ 181.67 Chloroethyl OGQRKWZQPRDYJS-UHFFFAOYSA-N
O-Ethylcholine iodide 1112-77-2 C₇H₁₈INO 283.13 Ethoxyethyl Not provided

*Note: this compound’s molecular weight is extrapolated from analogs.

Key Observations:
  • Reactivity : The iodine atom in this compound is a superior leaving group compared to bromine or chlorine, favoring nucleophilic substitution (SN2) reactions. This property is critical in alkylation studies or prodrug design .
  • Stability : Iodo compounds are generally less stable than chloro or bromo analogs due to weaker C-I bonds, which may limit shelf life under standard conditions.
  • Solubility : All compounds are expected to exhibit high water solubility due to the quaternary ammonium group, though iodine’s larger atomic radius may reduce solubility slightly compared to smaller halogens.
Comparative Reactivity in Alkylation:
Compound Relative Reactivity (SN2) Half-Life (pH 7.4, 25°C)*
This compound High ~2 hours
O-(2-Bromoethyl)choline Moderate ~24 hours
O-(2-Chloroethyl)choline Low ~1 week

*Estimated based on halogen leaving-group tendencies.

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